

Unveiling Erdosteine-13C4: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Erdosteine-13C4

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This technical guide provides an in-depth overview of the physical and chemical properties of **Erdosteine-13C4**, a stable isotope-labeled derivative of the mucolytic agent Erdosteine. Designed for researchers, scientists, and drug development professionals, this document compiles essential data, detailed experimental protocols, and visual representations of its mechanism of action to facilitate its application in advanced pharmacological studies.

Core Physical and Chemical Properties

Erdosteine-13C4 serves as a critical internal standard for pharmacokinetic and metabolic studies of Erdosteine, enabling precise quantification and tracking of the drug and its metabolites in biological systems.^{[1][2]} Its key physical and chemical characteristics are summarized below.

Property	Value	Source
Molecular Formula	C ₄ ¹³ C ₄ H ₁₁ NO ₄ S ₂	[3][4]
Molecular Weight	253.27 g/mol	[1][3][4][5]
Appearance	Off-White Solid	[3]
Purity (by HPLC)	≥98.0%	[3]
Isotopic Purity (atom % ¹³ C)	99%	[3]
Solubility	Soluble in Dimethyl Sulfoxide (DMSO) and Tetrahydrofuran. [1] Sparingly soluble in aqueous buffers.	[1]

Mechanism of Action and Signaling Pathways

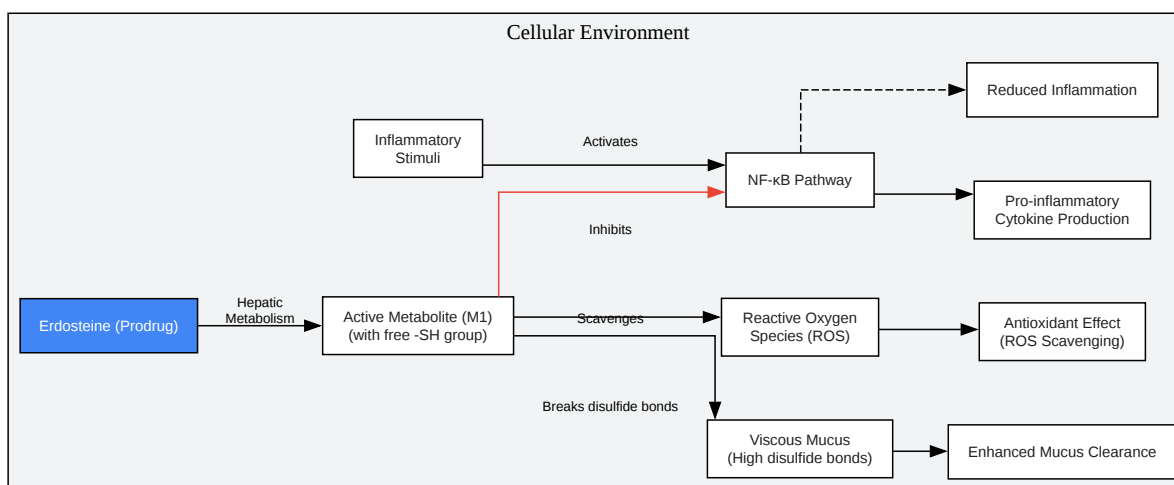
Erdosteine is a prodrug that, after oral administration, undergoes first-pass metabolism in the liver to form its active metabolite, Metabolite 1 (M1).[6][7] M1 contains a free thiol group which is responsible for its pharmacological effects.[6][8]

The primary mechanism of Erdosteine's active metabolite, M1, involves the disruption of disulfide bonds in mucoproteins, the glycoproteins that contribute to the viscosity of mucus.[8] This mucolytic activity reduces the viscosity and elasticity of the mucus, facilitating its clearance from the respiratory tract.[8]

Beyond its mucolytic properties, Erdosteine, through its active metabolite, exhibits significant antioxidant and anti-inflammatory effects.[8][9] It acts as a scavenger of free radicals, mitigating oxidative stress, a key pathological feature in various respiratory diseases.[6][8] The anti-inflammatory actions are mediated, in part, through the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory responses.[2]

Recent studies have also suggested that Erdosteine may interfere with the TrkA signaling pathway, which is involved in pain and inflammation, and modulate the TLR4 signaling pathway, which plays a role in the innate immune response.

Diagram: Proposed Mechanism of Action of Erdosteine



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Caption: Mechanism of action of Erdosteine, from its conversion to the active metabolite M1 to its mucolytic, antioxidant, and anti-inflammatory effects.

Experimental Protocols

Determination of Erdosteine-13C4 Purity by High-Performance Liquid Chromatography (HPLC)

This method is adapted from established protocols for the analysis of Erdosteine and is suitable for determining the purity of **Erdosteine-13C4**.

1. Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector.

2. Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., 0.01 M citric acid, pH adjusted to 2.5 with triethylamine) in a ratio of approximately 20:80 (v/v).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 μ L.

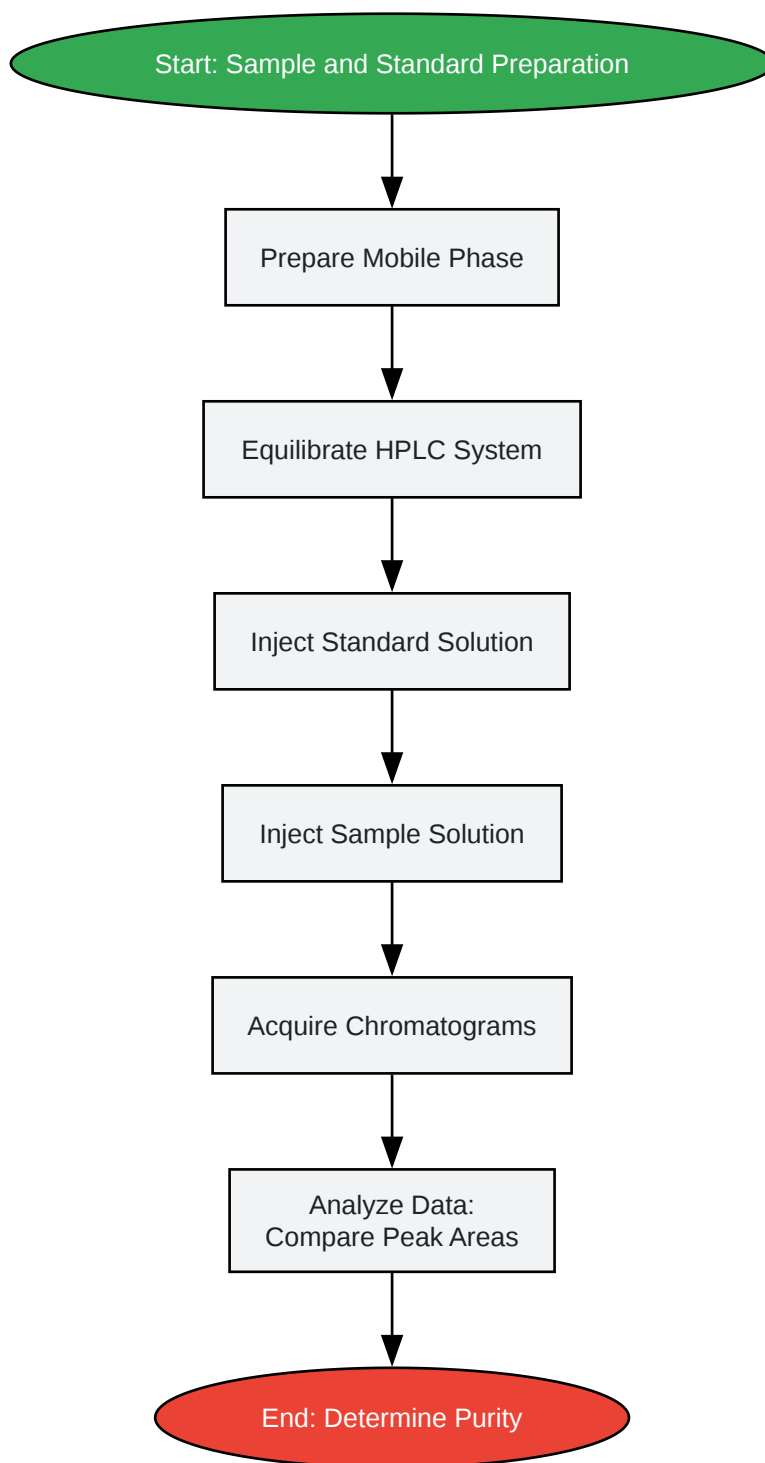
3. Standard and Sample Preparation:

- Standard Solution: Accurately weigh and dissolve a known amount of **Erdosteine-13C4** reference standard in the mobile phase to obtain a final concentration of 20 μ g/mL.
- Sample Solution: Prepare a solution of the **Erdosteine-13C4** sample to be tested in the mobile phase at a similar concentration to the standard solution.

4. Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard solution and record the chromatogram.
- Inject the sample solution and record the chromatogram.
- Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard chromatogram.

Diagram: HPLC Analysis Workflow



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Caption: A typical workflow for the purity determination of **Erdosteine-13C4** using HPLC.

Quantification of Erdosteine-13C4 using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This protocol, based on methods for unlabeled Erdosteine, is designed for the sensitive quantification of **Erdosteine-13C4** in biological matrices, where it often serves as an internal standard.

1. Instrumentation:

- Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

2. UPLC Conditions:

- Column: C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.8 μ m particle size).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.

3. MS/MS Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
 - For Erdosteine (unlabeled): Precursor ion m/z 250 \rightarrow Product ion m/z 204.
 - For **Erdosteine-13C4**: Precursor ion m/z 254 \rightarrow Product ion m/z 208 (predicted, requires empirical optimization).
- Collision Energy and other MS parameters: To be optimized for maximum sensitivity.

4. Sample Preparation (from plasma):

- To 100 μ L of plasma sample, add an internal standard (if **Erdosteine-13C4** is the analyte) or the sample if **Erdosteine-13C4** is the internal standard.
- Perform protein precipitation by adding 300 μ L of acetonitrile.
- Vortex and centrifuge the samples.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 μ L of the initial mobile phase.

5. Procedure:

- Develop a calibration curve using known concentrations of the analyte and a fixed concentration of the internal standard.
- Process the unknown samples as described above.
- Inject the processed samples and calibration standards into the UPLC-MS/MS system.
- Quantify the analyte in the unknown samples by interpolating from the calibration curve based on the peak area ratios of the analyte to the internal standard.

This technical guide is intended to provide a comprehensive resource for researchers working with **Erdosteine-13C4**. The provided protocols and diagrams are based on the latest available scientific literature and are intended to be a starting point for laboratory investigations. Users should validate these methods for their specific applications.

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